molecular formula C17H17NO B1457809 5-Ethyl-10-methoxy dibenzazepine CAS No. 15882-79-8

5-Ethyl-10-methoxy dibenzazepine

Cat. No.: B1457809
CAS No.: 15882-79-8
M. Wt: 251.32 g/mol
InChI Key: AFRLIBIVHBVGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-10-methoxy dibenzazepine is a useful research compound. Its molecular formula is C17H17NO and its molecular weight is 251.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

5-Ethyl-10-methoxy dibenzazepine plays a significant role in biochemical reactions, particularly as an activator of the human transient receptor potential ankyrin 1 (TRPA1) receptor . This receptor is a key biological sensor involved in transducing mechanical, thermal, and pain-related inflammatory signals. The interaction between this compound and TRPA1 receptor is highly potent, making it a valuable compound for studying sensory biology and pain mechanisms.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its activation of the TRPA1 receptor can lead to changes in intracellular calcium levels, which in turn affects downstream signaling pathways and gene expression . Additionally, this compound may impact cellular metabolism by altering the activity of enzymes and other metabolic proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules, such as the TRPA1 receptor. Upon binding, it activates the receptor, leading to a cascade of intracellular events that modulate various cellular functions . This activation can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways. The precise binding interactions and conformational changes induced by this compound are critical for its biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For example, prolonged exposure to this compound may lead to sustained activation of the TRPA1 receptor, resulting in chronic changes in cellular signaling and gene expression. Additionally, the compound’s stability under different experimental conditions can affect its efficacy and potency.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as pain relief and anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and disruption of normal cellular functions. Understanding the dosage thresholds and potential side effects is essential for optimizing its use in preclinical studies and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and breakdown . The compound’s metabolism can affect its bioavailability, efficacy, and potential side effects. For instance, the presence of specific enzymes may enhance or inhibit its metabolic conversion, leading to changes in its pharmacokinetic profile. Additionally, this compound may influence metabolic flux and metabolite levels, further impacting cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization, accumulation, and overall bioavailability. For example, certain transporters may facilitate its entry into specific cell types or tissues, while binding proteins may sequester it in particular cellular compartments. Understanding these transport mechanisms is crucial for predicting its pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the endoplasmic reticulum or mitochondria may affect its interactions with other biomolecules and its overall biological activity. Studying its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

11-ethyl-5-methoxybenzo[b][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-3-18-15-10-6-4-8-13(15)12-17(19-2)14-9-5-7-11-16(14)18/h4-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRLIBIVHBVGDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C=C(C3=CC=CC=C31)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15882-79-8
Record name 5-Ethyl-10-methoxy dibenzazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015882798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-ETHYL-10-METHOXY DIBENZAZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E3E494GMI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethyl-10-methoxy dibenzazepine
Reactant of Route 2
Reactant of Route 2
5-Ethyl-10-methoxy dibenzazepine
Reactant of Route 3
Reactant of Route 3
5-Ethyl-10-methoxy dibenzazepine
Reactant of Route 4
5-Ethyl-10-methoxy dibenzazepine
Reactant of Route 5
5-Ethyl-10-methoxy dibenzazepine
Reactant of Route 6
5-Ethyl-10-methoxy dibenzazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.